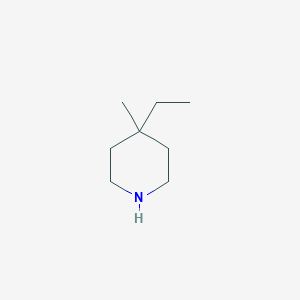

4-Ethyl-4-methylpiperidine

Vue d'ensemble

Description

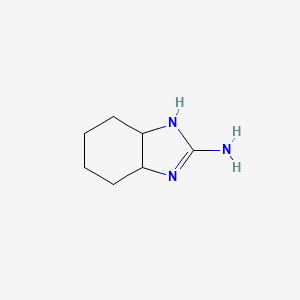

4-Ethyl-4-methylpiperidine is a compound that belongs to the piperidine class, which is characterized by a six-membered ring containing one nitrogen atom. Piperidine derivatives are known for their diverse range of biological activities and applications in pharmaceuticals. The compound's structure allows for various substitutions, which can significantly alter its chemical and physical properties, as well as its reactivity and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of piperidine derivatives can be complex, involving multiple steps and the potential for stereoselectivity. For instance, the synthesis of a related compound, (3S,4R)-3-amino-4-ethylpiperidine, starts from (S)-(-)-α-methyl-4-pyridinemethanol and involves an Overman rearrangement as a key step, leading to a chiral allylic amine which is then hydrogenated to yield the trans-substituted piperidine . Another synthesis approach for a related compound, ethyl(2R,4R)-4-methylpiperidine-2-carboxylate, involves cyclization of ethyl [(S)-1-phenylethylimino]acetate with isoprene, followed by asymmetric hydrogenation and deprotection, with an improved overall yield .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their reactivity and biological activity. X-ray crystallography data can confirm the ground-state conformation of these molecules. For example, the crystal structures of two derivatives of (1-methyl-2,6-diphenylpiperidin-4-ylidene)amino phenyl carbonate show different angles of inclination of the phenoxycarbonyl ring with respect to the piperidine ring mean plane, which could influence their reactivity . The conformation of the piperidine ring is also influenced by substituents, as seen in the synthesis of 4-tert-butyl-4-hydroxy-2,2,6,6-tetramethylpiperidine derivatives, where bulky substituents hinder close approach of neighboring molecules, affecting intermolecular interactions .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, which are influenced by their substituents. For example, the compound 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine, which is a weak nucleophilic base, can react with methylamine or ethylamine to form N-alkylpyridinium salts . The stereochemistry of phenylethynylation of 1-(2-ethoxyethyl)-3-methylpiperidine-4-one has been studied, and the configuration of stereoisomeric phenylethynyl alcohols was determined, which is important for understanding the reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For instance, the interaction of the axial hydroxyl group with axial methyl groups in 4-tert-butyl-4-hydroxy-2,2,6,6-tetramethylpiperidine causes a downfield shift of the methyl proton NMR signal, indicating the influence of substituents on the NMR properties . The acid-catalyzed etherification of some 4-arylpiperidin-4-ols shows greater reactivity of cis compared to trans-3-methyl analogues, demonstrating the impact of stereochemistry on chemical properties .

Applications De Recherche Scientifique

Application in Peptide Synthesis

4-methylpiperidine has been used in solid-phase peptide synthesis (SPPS). Rodríguez et al. (2019) demonstrated the use of diluted solutions of 4-methylpiperidine for Fmoc group removal in SPPS-Fmoc/tBu, showing complete Fmoc removal and high purity and yield in peptide synthesis. This method also presents environmental and human safety advantages, along with cost-effectiveness (Rodríguez et al., 2019).

In Vivo Substrate for Acetylcholinesterase

Kilbourn et al. (1998) studied N-[11C]methylpiperidine esters as in vivo substrates for acetylcholinesterase in the mouse brain. They found that 4-N-[11C]Methylpiperidinyl esters are good in vivo substrates for mammalian cholinesterases. This research contributes to understanding the in vivo reactivity of piperidinyl esters toward acetylcholinesterase (Kilbourn et al., 1998).

Synthesis of Ethyl(2R,4R)-4-methylpiperidine-2-carboxylate

Can (2012) focused on the optimization of synthesizing ethyl(2R,4R)-4-methylpiperidine-2-carboxylate. This synthesis process, starting from (S)-1-phenylethanamine, led to significant improvements in yield, thus reducing production costs. This method is particularly important in the context of cost-effective and efficient chemical synthesis (Can, 2012).

Use in Palladium-Catalyzed Aminocarbonylation

Takács et al. (2014) explored the use of piperidines, including 4-(ethoxycarbonyl)piperidine, as N-nucleophiles in palladium-catalyzed aminocarbonylation. Their research highlights the role of these compounds in forming carboxamides and ketocarboxamides, providing valuable insights into the chemoselectivity of these reactions (Takács et al., 2014).

Application in Reductive Amination

Senguttuvan et al. (2013) conducted research on the reductive amination of 2,6-diaryl-3-methylpiperidin-4-ones, yielding products with potential applications as analgesics, neuroleptics, and antihistamines. This study contributes to the development of new pharmaceuticals (Senguttuvan et al., 2013).

Safety and Hazards

Mécanisme D'action

Target of Action

Piperidine derivatives, however, are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .

Mode of Action

Piperidine derivatives are known to interact with various biological targets, leading to changes in cellular processes . For instance, 4-methylpiperidine is used as a deprotecting reagent for the removal of Fmoc group from amino acids during solid-phase peptide synthesis .

Biochemical Pathways

Piperidine derivatives are known to be involved in various biochemical pathways, influencing a wide range of biological activities .

Result of Action

Piperidine derivatives are known to exhibit a wide range of biological activities, influencing various cellular processes .

Propriétés

IUPAC Name |

4-ethyl-4-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-3-8(2)4-6-9-7-5-8/h9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMPQITXSSWLMDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCNCC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590737 | |

| Record name | 4-Ethyl-4-methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethyl-4-methylpiperidine | |

CAS RN |

4045-31-2 | |

| Record name | 4-Ethyl-4-methylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4045-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethyl-4-methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4045-31-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key structural features of 4-Ethyl-4-methylpiperidine-2,6-dione?

A1: 4-Ethyl-4-methylpiperidine-2,6-dione, also known as a glutarimide derivative, exhibits a distinct molecular structure. The glutarimide ring adopts an envelope conformation, with the carbon atom opposite the ring nitrogen atom significantly displaced from the plane []. The molecule also features an axial methyl group and an equatorial ethyl group positioned in a synclinal arrangement []. This specific arrangement is confirmed by the C–C–C–C torsion angle, measured at -63.3° []. Furthermore, intermolecular hydrogen bonding between the N-H and O atoms contributes to the formation of centrosymmetric dimers in its crystal structure []. These dimers are further interconnected via weaker C–H⋯O hydrogen bonds, influencing the compound's overall packing and potentially its physicochemical properties [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine](/img/structure/B1286991.png)

![2-Azabicyclo[2.2.1]hept-3-ylmethanol](/img/structure/B1287013.png)

![Ethyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B1287014.png)